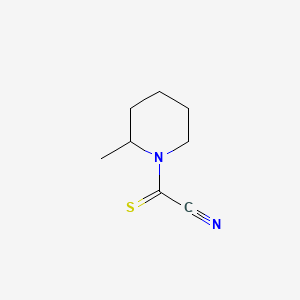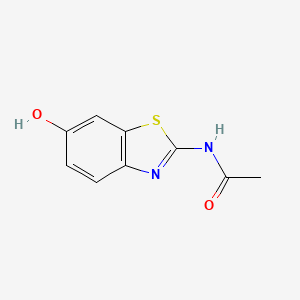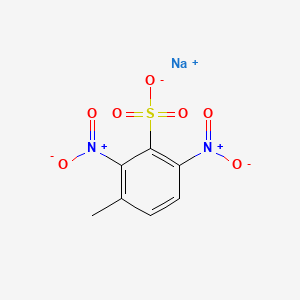
2,4-Dinitrotoluene-3-sulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrotoluene-3-sulfonic acid sodium salt is a chemical compound with the molecular formula C₇H₅N₂NaO₇S and a molecular weight of 284.18 g/mol . It is a derivative of 2,4-dinitrotoluene, which is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber . This compound is known for its hazardous nature and potential to induce genetic mutations in humans, fish, and microorganisms .
Vorbereitungsmethoden
The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt typically involves the nitration of toluene followed by sulfonation. One common method involves warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite, resulting in an 80% yield of the sodium salt of 2,4-Dinitrobenzenesulfonic Acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,4-Dinitrotoluene-3-sulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be degraded using the three-dimensional electro-Fenton (3D/EF) process with magnetic activated carbon particle electrodes (GAC/Fe₃O₄) . This process involves the use of Fe₃O₄ nanoparticles created through chemical co-precipitation and electrochemically deposited PbO₂ layers on graphite sheets. The major products formed from these reactions include various oxidized and reduced derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrotoluene-3-sulfonic acid sodium salt has several scientific research applications. It is used as an analytical standard for TNT metabolites . Additionally, it is employed in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . Its hazardous nature also makes it a subject of environmental studies, particularly in the context of wastewater treatment and biodegradability enhancement .
Wirkmechanismus
The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt involves its interaction with various molecular targets and pathways. In the context of environmental degradation, the 3D/EF process enhances the biodegradability of the compound by increasing the average oxidation state (AOS) and carbon oxidation state (COS) while decreasing the COD/TOC ratio . This indicates the effectiveness of the process in breaking down the compound into less harmful substances.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrotoluene-3-sulfonic acid sodium salt can be compared with other similar compounds such as 2,4-Dinitrobenzenesulfonic acid and 3-Methyl-2,6-dinitrobenzenesulfonic acid . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as an analytical standard for TNT metabolites and its role in environmental studies.
Eigenschaften
Molekularformel |
C7H5N2NaO7S |
|---|---|
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
sodium;3-methyl-2,6-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
ISRXGTNZAWRDJB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


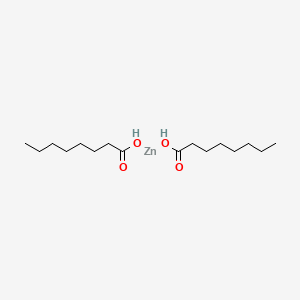
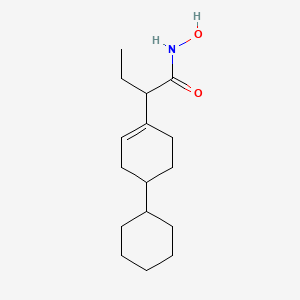
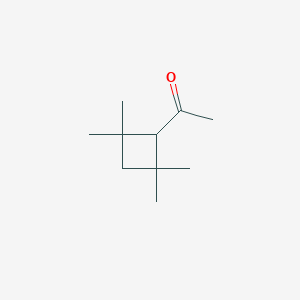
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
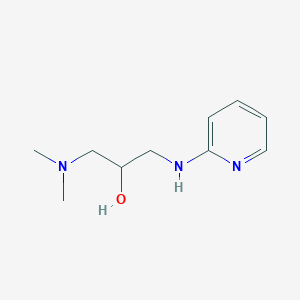
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
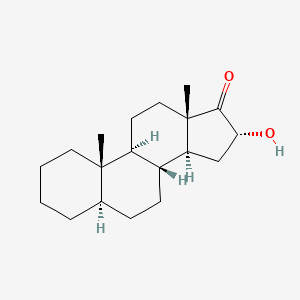
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
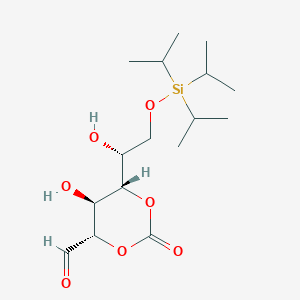
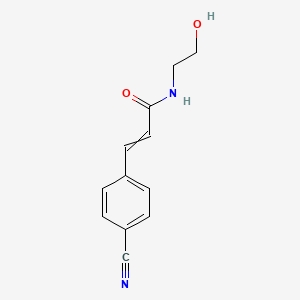
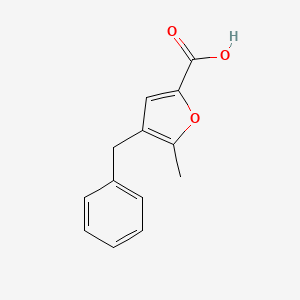
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
